Lacinartin

Description

Structure

3D Structure

Properties

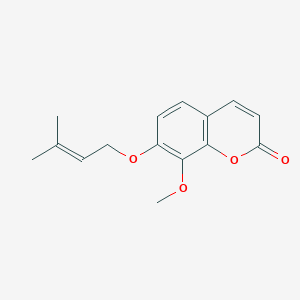

Molecular Formula |

C15H16O4 |

|---|---|

Molecular Weight |

260.28 g/mol |

IUPAC Name |

8-methoxy-7-(3-methylbut-2-enoxy)chromen-2-one |

InChI |

InChI=1S/C15H16O4/c1-10(2)8-9-18-12-6-4-11-5-7-13(16)19-14(11)15(12)17-3/h4-8H,9H2,1-3H3 |

InChI Key |

KBHJUIRMCYXTBK-UHFFFAOYSA-N |

SMILES |

CC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)OC)C |

Canonical SMILES |

CC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)OC)C |

Synonyms |

lacinartin |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Synthetic Methodologies

Strategies for Lacinartin Isolation from Natural Sources

Natural products isolation involves extracting compounds from biological matrices and purifying them to obtain the target molecule in a pure form researchgate.netijrpr.com. This process often employs a combination of extraction, fractionation, and chromatographic techniques researchgate.netijrpr.com.

Extraction and Purification Techniques from Zanthoxylum schinifolium Stems

This compound has been isolated from the methanol (B129727) extract of the stems of Zanthoxylum schinifolium Siebold&Zucc., a plant belonging to the Rutaceae family mdpi.comthieme-connect.comresearchgate.netnih.gov. Zanthoxylum schinifolium is an aromatic plant traditionally used in East Asian countries researchgate.net.

Activity-guided separation and purification techniques have been applied to the methanol extract of Zanthoxylum schinifolium stems to isolate this compound thieme-connect.comnih.govthieme-connect.com. This approach involves testing fractions of the extract for a specific biological activity and then further purifying the active fractions until the responsible compound is isolated thieme-connect.comnih.govthieme-connect.com. In the context of this compound isolation from Z. schinifolium, this activity was the inhibition of monoamine oxidase (MAO) thieme-connect.comnih.gov.

Isolation Approaches from Citrus Fruits and Related Species

While auraptene (B1665324), a related prenyloxycoumarin, is abundantly found in Citrus fruits, this compound is also a natural oxyprenylated coumarin (B35378) that has been studied alongside auraptene in the context of natural product research researchgate.netd-nb.infonih.govresearchgate.net. Citrus fruits and related species are known sources of various coumarins d-nb.infonih.govresearchgate.netmdpi.comredalyc.org.

General approaches for isolating compounds from Citrus species involve the extraction of plant material, such as peels or fruits, using organic solvents like methanol mdpi.comredalyc.org. Subsequent purification steps often utilize chromatographic methods mdpi.comredalyc.org.

Chromatographic and Spectroscopic Methods in Natural Product Isolation

Chromatographic techniques are essential for separating and purifying compounds from complex natural extracts researchgate.netijrpr.com. Common methods include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) researchgate.netijrpr.com. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase researchgate.netijrpr.com.

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are crucial for the identification and structural elucidation of isolated natural products uwaterloo.cataylorfrancis.comntnu.eduresearchgate.netucalgary.ca. NMR provides detailed information about the carbon-hydrogen framework and functional groups of a molecule uwaterloo.cantnu.eduresearchgate.net. MS provides the molecular weight and fragmentation pattern, aiding in determining the elemental composition and structural fragments uwaterloo.cantnu.eduresearchgate.net. IR spectroscopy helps identify functional groups present in the molecule uwaterloo.cantnu.edu.

Elucidation of this compound's Chemical Structure

The chemical structure of a natural product is typically determined through a combination of spectroscopic data analysis and comparison with known compounds uwaterloo.cataylorfrancis.comntnu.eduresearchgate.netucalgary.ca.

Analysis of the Core Coumarin Skeleton and Substituent Groups (e.g., methoxy (B1213986) and isopentenyloxy side chains)

This compound possesses a core coumarin skeleton, which is a benzopyrone structure researchgate.netctdbase.orgwikipedia.orgresearchgate.net. The structure of this compound includes specific substituent groups attached to this core researchgate.netspringermedizin.de. Notably, this compound has a methoxy group on the benzene (B151609) ring and an isopentenyloxy side chain researchgate.netspringermedizin.de. The PubChem CID for this compound is 5324625 nih.gov.

Comparative Structural Analysis with Related Coumarins (e.g., Auraptene)

This compound is structurally similar to other prenyloxycoumarins, such as auraptene researchgate.netd-nb.infonih.govresearchgate.net. Auraptene, also known as 7-geranyloxycoumarin, is another naturally occurring coumarin researchgate.netd-nb.infonih.gov. While both compounds share the coumarin core, their side chains differ researchgate.netspringermedizin.de. This compound has an isopentenyloxy side chain, whereas auraptene has a geranyloxy side chain researchgate.netspringermedizin.de. This difference in side chains contributes to their distinct chemical properties and biological activities researchgate.netd-nb.infonih.gov.

Here is a table summarizing the key structural features of this compound and Auraptene:

| Feature | This compound | Auraptene |

| Core Structure | Coumarin (Benzopyrone) | Coumarin (Benzopyrone) |

| Substituent on Benzene Ring | Methoxy group | - |

| Side Chain | Isopentenyloxy side chain | Geranyloxy side chain (7-geranyloxycoumarin) |

| PubChem CID | 5324625 | 1550607 researchgate.netmdpi.com |

Chemical Synthesis and Derivative Generation

Beyond its natural isolation, this compound can also be obtained through chemical synthesis. Synthetic routes allow for controlled production and provide pathways for generating analogs and modified structures for further investigation.

Reported Synthetic Pathways for this compound and Analogs

A reported procedure for the synthesis of this compound involves a multi-step process starting from commercially available materials d-nb.infonih.gov. The synthesis begins with the condensation of propiolic acid and pyrogallol (B1678534) catalyzed by concentrated sulfuric acid, yielding daphnetin (B354214) via a Pechmann reaction d-nb.infonih.gov. Daphnetin, a coumarin with hydroxyl groups, serves as a key intermediate. Selective alkylation of daphnetin is then performed at position 7 of the coumarin ring using 3,3-dimethylallyl bromide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) d-nb.infonih.gov. This step introduces the isopentenyloxy side chain. Finally, methylation at position 8 with methyl iodide and triethylamine (B128534) yields this compound d-nb.infonih.gov. This synthetic route has been reported to achieve a final yield of 62% for this compound d-nb.infonih.gov.

The synthesis of coumarin derivatives and analogs is an active area of research, often explored to investigate structure-activity relationships and develop compounds with modified properties researchgate.netscribd.com. Various synthetic strategies have been developed for coumarin-based compounds, including the creation of coumarin-based antibiotic hybrids researchgate.net. These approaches often involve modifying the core coumarin structure or introducing different substituents at various positions on the ring system researchgate.netmdpi.com.

Methodologies for Structural Modification and Functionalization

Methodologies for the structural modification and functionalization of coumarins, including this compound, involve a range of chemical reactions aimed at altering the existing functional groups or introducing new ones. These methods are crucial for exploring the chemical space around the this compound scaffold and generating derivatives with potentially altered physical, chemical, or biological properties.

General strategies for coumarin modification, which could be applied to this compound or its synthetic precursors, include alkylation, acylation, halogenation, nitration, and coupling reactions researchgate.netscribd.com. For instance, the reported synthesis of this compound itself involves alkylation and methylation steps d-nb.infonih.gov.

The generation of coumarin analogs often involves varying the substituents on the coumarin ring system researchgate.netmdpi.com. This can include changes to the type and position of alkoxy groups, alkyl chains, or other functional moieties mdpi.com. Research into coumarin derivatives has explored modifications such as the introduction of methyl or methoxy substituents, which have been shown to influence activity in some cases mdpi.com.

Molecular and Cellular Mechanisms of Biological Activity

Enzyme Regulation and Inhibition Kinetics

Lacinartin, a plant-derived coumarin (B35378), has been noted for its potential as a multifunctional therapeutic agent. thegoodscentscompany.com This article delves into the specific molecular and cellular mechanisms of this compound's biological activity, focusing on its interactions with key enzyme systems.

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAOs) are crucial enzymes in the metabolism of neurotransmitters and have been targeted for the treatment of neurodegenerative diseases. nih.govnih.gov They exist in two isoforms, MAO-A and MAO-B, which have different substrate specificities. clinpgx.org MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily acts on phenylethylamine. clinpgx.org Both isoforms are involved in the breakdown of dopamine. clinpgx.org

Kinetic Mechanism of MAO Inhibition (e.g., non-competitive mode)

The kinetic mechanism of MAO inhibition by this compound, including whether it acts through a competitive, non-competitive, uncompetitive, or mixed-inhibition model, has not been elucidated in published research. Kinetic studies are essential to understanding the nature of the enzyme-inhibitor interaction. nih.govnih.gov For instance, a non-competitive inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency regardless of substrate binding. mdpi.com Without experimental data, the mode of this compound's interaction with MAO enzymes remains unknown.

Matrix Metalloproteinase (MMP) Modulation

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of extracellular matrix components and are involved in various physiological and pathological processes, including inflammation. nih.govplos.org

Inhibition of MMP-8 and MMP-9 Secretion by Stimulated Macrophages

There is no available scientific evidence from the conducted searches to suggest that this compound inhibits the secretion of MMP-8 (collagenase 2) and MMP-9 (gelatinase B) from stimulated macrophages. Macrophages are a significant source of these enzymes during an inflammatory response. opendentistryjournal.com

Direct Inhibition of MMP-9 Activity

The direct inhibitory effect of this compound on the enzymatic activity of MMP-9 has not been documented in the available scientific literature. Studies on direct MMP-9 inhibition would typically involve assays to measure the reduction in the enzyme's ability to degrade its substrate, such as gelatin. nih.gov

Data Tables

Due to the absence of specific research data on this compound's effects on MAO and MMP enzymes, interactive data tables cannot be generated at this time.

Bacterial Collagenase Activity Inhibition (e.g., Porphyromonas gingivalis collagenase)

Porphyromonas gingivalis, a keystone pathogen in periodontitis, produces collagenases that are crucial for the breakdown of host connective tissues. This compound has been shown to directly inhibit the collagenase activity of this bacterium. Research indicates that this compound can significantly reduce the enzymatic activity of P. gingivalis collagenase in a dose-dependent manner. d-nb.info Specifically, at a concentration of 100 μg/ml, this compound was observed to reduce collagenase activity by 64%. d-nb.info This inhibitory action on a key virulence factor suggests a potential role for this compound in mitigating the tissue-destructive aspects of periodontal disease.

| Concentration of this compound (μg/ml) | Percentage of Collagenase Activity Inhibition |

| 50 | 20% |

| 100 | 64% |

Antimicrobial and Biofilm-Modulating Effects

This compound exhibits notable effects on the growth and biofilm formation of Porphyromonas gingivalis, a bacterium strongly associated with periodontal diseases.

Selective Inhibition of Porphyromonas gingivalis Growth

This compound has demonstrated a selective inhibitory effect on the growth of P. gingivalis. In a complex culture medium, this compound was found to completely inhibit the growth of this periodontopathogen. d-nb.infonih.gov However, this inhibitory action appears to be specific, as it does not affect all bacterial species, highlighting its potential for targeted antimicrobial therapy. Further studies under iron-limiting conditions have shown that both this compound and a related coumarin, auraptene (B1665324), can inhibit the growth of P. gingivalis, suggesting that iron chelation may be one of the mechanisms contributing to its antimicrobial activity. d-nb.infonih.gov

Mechanisms of Biofilm Formation Inhibition

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which contributes to their resistance to antimicrobial agents. This compound has been shown to effectively inhibit the formation of P. gingivalis biofilms. d-nb.infonih.govresearchgate.net At concentrations of 50 and 100 μg/ml, this compound inhibited biofilm formation by approximately 75%. d-nb.info While the precise molecular mechanisms underlying this inhibition are not fully elucidated, it is a significant finding as biofilm formation is a critical step in the pathogenesis of periodontal diseases. d-nb.inforesearchgate.net This anti-biofilm activity is a key aspect of this compound's therapeutic potential. d-nb.info

| Concentration of this compound (μg/ml) | Percentage of Biofilm Formation Inhibition |

| 50 | ~75% |

| 100 | ~75% |

Promotion of Biofilm Desorption and Dispersal

In addition to preventing the formation of new biofilms, this compound also demonstrates the ability to disrupt pre-formed biofilms. d-nb.infonih.govresearchgate.net Research has shown that this compound can promote the desorption of established P. gingivalis biofilms. d-nb.info In laboratory studies, this compound at concentrations ranging from 12.5 to 100 μg/ml caused approximately one-third of the biofilm to detach. d-nb.info This suggests that this compound could play a role in the dispersal of existing biofilms, which is a crucial step in combating persistent bacterial infections.

Interference with Bacterial Adherence to Host Cells (e.g., oral epithelial cells)

The adherence of bacteria to host cells is a critical initial step in the colonization and subsequent infection process. This compound has been found to significantly prevent the adherence of P. gingivalis to oral epithelial cells. d-nb.inforesearchgate.net This inhibitory effect was observed to be dose-dependent. d-nb.info At the lowest concentration tested (12.5 μg/ml), this compound reduced the adherence of P. gingivalis to epithelial cells by 43%. d-nb.info By interfering with this initial attachment, this compound may help to prevent the establishment of infection.

| Concentration of this compound (μg/ml) | Percentage of Adherence Reduction |

| 12.5 | 43% |

Immunomodulatory and Anti-Inflammatory Actions

Beyond its direct effects on bacteria, this compound also exhibits immunomodulatory and anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-stimulated macrophages as a model for inflammation, this compound was shown to modulate the secretion of key inflammatory cytokines. d-nb.info

At a concentration of 50 μg/ml, this compound significantly inhibited the secretion of Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α). d-nb.info Interestingly, at a lower concentration of 12.5 μg/ml, this compound appeared to induce the secretion of these pro-inflammatory cytokines, suggesting a potential synergistic interaction with LPS at this concentration. d-nb.info Furthermore, this compound was also found to reduce the secretion of matrix metalloproteinases (MMP-8 and MMP-9) by these stimulated macrophages. d-nb.info Specifically, at a concentration of 50 μg/ml, this compound reduced MMP-9 secretion by 82%. d-nb.info To date, there is limited research specifically investigating the anti-inflammatory properties of this compound, indicating a need for further studies in this area. d-nb.info

| Concentration of this compound (μg/ml) | Effect on Cytokine/MMP Secretion |

| 12.5 | Induction of IL-8 and TNF-α secretion |

| 50 | Significant inhibition of IL-8 and TNF-α secretion |

| 50 | 82% reduction in MMP-9 secretion |

Attenuation of Cytokine Secretion in Inflammatory Cellular Models

This compound has been shown to significantly reduce the secretion of pro-inflammatory cytokines in cellular models of inflammation. nih.gov In studies utilizing lipopolysaccharide (LPS)-stimulated macrophages, this compound exhibited a dose-dependent inhibition of key inflammatory mediators. nih.gov

Interleukin-8 (IL-8) is a crucial chemokine involved in the recruitment and activation of neutrophils during an inflammatory response. Research has demonstrated that this compound can effectively suppress the production of IL-8 in LPS-stimulated macrophages. nih.gov At a concentration of 50 μg/ml, this compound was observed to reduce the secretion of IL-8 by 95%. nih.gov However, it is noteworthy that at lower concentrations of 12.5 and 25 μg/ml, an increase in IL-8 secretion was observed, suggesting a complex, dose-dependent regulatory mechanism. nih.gov

| This compound Concentration (µg/mL) | Effect on IL-8 Secretion | Percentage Change (%) |

|---|---|---|

| 12.5 | Increased | Data not specified |

| 25 | Increased | Data not specified |

| 50 | Decreased | -95% |

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade. This compound has been found to be a powerful inhibitor of TNF-α release from LPS-stimulated macrophages. nih.gov The inhibitory effect of this compound on TNF-α secretion is also dose-dependent. nih.gov At a concentration of 50 μg/ml, this compound achieved a significant 99% reduction in TNF-α secretion. nih.gov Similar to its effect on IL-8, lower concentrations of this compound (12.5 and 25 μg/ml) were reported to increase the secretion of TNF-α. nih.gov

| This compound Concentration (µg/mL) | Effect on TNF-α Secretion | Percentage Change (%) |

|---|---|---|

| 12.5 | Increased | Data not specified |

| 25 | Increased | Data not specified |

| 50 | Decreased | -99% |

Investigation of Underlying Anti-Inflammatory Signaling Pathways

While the precise molecular mechanisms by which this compound reduces the secretion of inflammatory mediators have not been fully elucidated, studies on the broader class of coumarins provide insights into the potential signaling pathways involved. nih.gov It is suggested that the anti-inflammatory properties of coumarins, and likely this compound, may be attributed to their ability to modulate key intracellular signaling cascades that regulate the expression of pro-inflammatory genes. nih.gov

Previous research has indicated that coumarins can interfere with the activation of nuclear factor-κB (NF-κB). nih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines, including IL-8 and TNF-α. By blocking the activation of NF-κB, this compound may prevent the transcription of these inflammatory genes, thereby reducing their production and secretion.

Furthermore, coumarins have been shown to inhibit kinase pathways, such as the Akt/PKB pathway. nih.gov The Akt signaling pathway is involved in a variety of cellular processes, including inflammation. Its inhibition can lead to a downstream reduction in inflammatory responses. The ability of this compound to modulate these fundamental signaling pathways provides a plausible explanation for its observed anti-inflammatory effects. However, further research is required to specifically confirm the direct effects of this compound on these pathways.

Structure Activity Relationship Sar and Computational Studies

Identification of Structural Determinants for Specific Biological Activities

Currently, there is a lack of published research that systematically investigates the structure-activity relationships of Lacinartin. Such studies would typically involve modifying specific functional groups of the this compound molecule—such as the methoxy (B1213986) or prenyl groups—and assessing how these changes affect its biological activities. This type of analysis is crucial for identifying the key molecular features responsible for its therapeutic effects.

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

No molecular docking or molecular dynamics simulation studies specifically involving this compound have been published. These computational techniques are vital for predicting and analyzing how a molecule binds to its biological target (e.g., a specific enzyme or receptor) at the atomic level. Such simulations would provide invaluable insights into its mechanism of action and guide the development of more effective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A search of scientific databases reveals no QSAR models developed specifically for this compound. QSAR modeling uses statistical methods to create a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Developing a QSAR model for this compound and its potential analogs would enable the prediction of the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

While research into the compound this compound has established its existence and preliminary biological relevance, the specific and detailed computational analyses and structure-activity relationship studies requested are not present in the current body of scientific literature. The field awaits further research to explore these critical aspects of its medicinal chemistry.

Analytical Methodologies for Lacinartin Quantification and Detection

Development of High-Performance Liquid Chromatography (HPLC) Methods for Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of Lacinartin in various matrices, including biological samples and herbal extracts. The development of a reliable HPLC method is crucial for ensuring the accuracy and precision of research findings.

Typically, reversed-phase HPLC (RP-HPLC) is the method of choice for the analysis of coumarins like this compound due to their moderate polarity. A C18 column is commonly employed as the stationary phase, offering excellent separation capabilities for this class of compounds nih.govnih.govresearchgate.net. The mobile phase composition is a critical parameter that is optimized to achieve good resolution and peak shape. A gradient elution using a mixture of an aqueous solvent (often with an acidifier like 0.1% formic acid or acetic acid to improve peak symmetry) and an organic solvent such as acetonitrile or methanol (B129727) is frequently utilized nih.govnih.govresearchgate.net. UV detection is commonly set at a wavelength where this compound exhibits maximum absorbance, which for many coumarins falls within the 280-330 nm range nih.govsielc.com.

Method validation is a critical step to ensure the reliability of the HPLC method. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy nih.gov.

Table 1: Illustrative HPLC Method Parameters and Validation Data for this compound Analysis

| Parameter | Value |

| Chromatographic Conditions | |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 35-50% B (0-6 min), 50-100% B (6-14 min) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 330 nm |

| Validation Parameters | |

| Linearity (r²) | >0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Intra-day Precision (RSD%) | < 2% |

| Inter-day Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95-105% |

Note: The data in this table is representative and based on typical values for coumarin (B35378) analysis.

Mass Spectrometry (MS) Applications in this compound Research

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and sensitive detection of this compound mdpi.commdpi.com. LC-MS/MS (tandem mass spectrometry) provides a high degree of selectivity and sensitivity, making it ideal for analyzing complex samples nih.govnih.gov.

For the analysis of coumarins, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques mdpi.com. In positive ion mode, this compound is expected to form a protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion in the mass spectrometer results in a characteristic fragmentation pattern that can be used for structural confirmation. Common neutral losses observed for coumarins include carbon monoxide (CO) and carbon dioxide (CO₂) mdpi.comnih.govresearchgate.net. For oxyprenylated coumarins like this compound, fragmentation of the isopentenyloxy side chain is also expected mdpi.com.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₅H₁₆O₄ |

| Molecular Weight | 260.28 g/mol |

| Ionization Mode | Positive ESI |

| Precursor Ion [M+H]⁺ | m/z 261.1 |

| Major Fragment Ions | m/z 217 ([M+H - CO₂]⁺), m/z 193 ([M+H - C₅H₈]⁺) |

Note: The fragment ions are predicted based on common fragmentation patterns of oxyprenylated coumarins.

The high selectivity of techniques like multiple reaction monitoring (MRM) in LC-MS/MS allows for the accurate quantification of this compound even at very low concentrations, with limits of detection often in the sub-µg/kg range nih.gov.

Spectrophotometric and Fluorometric Assays for Biological Activity Evaluation

Spectrophotometric and fluorometric assays are fundamental in evaluating the biological activities of this compound. These methods are often used in high-throughput screening to assess the efficacy of compounds in a variety of biological contexts.

Spectrophotometric Assays:

UV-Vis spectrophotometry can be a straightforward and cost-effective method for the quantification of coumarins in solutions researchgate.netresearchgate.net. The absorbance is measured at the wavelength of maximum absorption (λmax) for the compound, and the concentration is determined using a calibration curve researchgate.netiajpr.com.

In the context of this compound's reported antibacterial activity, spectrophotometric methods such as the broth microdilution assay can be used to determine the minimum inhibitory concentration (MIC) mdpi.comznaturforsch.com. This involves incubating bacteria with varying concentrations of this compound and measuring the turbidity (optical density) to assess bacterial growth. A lower optical density indicates inhibition of bacterial growth.

Fluorometric Assays:

Fluorometric assays offer high sensitivity and are particularly useful for measuring enzyme activity and other biological processes. Given this compound's potential to treat periodontal disease, a key biological evaluation is its ability to inhibit collagenase from Porphyromonas gingivalis, a bacterium implicated in this condition. A fluorogenic assay can be employed for this purpose, where a fluorescently labeled collagen substrate is used. The cleavage of this substrate by the collagenase results in an increase in fluorescence, and the inhibitory effect of this compound can be quantified by measuring the reduction in this fluorescence oup.comproquest.comnih.gov.

Furthermore, to investigate the anti-inflammatory properties of this compound, its effect on cytokine secretion from lipopolysaccharide (LPS)-stimulated macrophages can be assessed using immunological assays that often employ fluorescence detection, such as ELISA (Enzyme-Linked Immunosorbent Assay) nih.govnih.govresearchgate.net. These assays measure the concentration of pro-inflammatory cytokines like TNF-α and IL-6 in cell culture supernatants.

Table 3: Examples of Spectrophotometric and Fluorometric Assays for this compound's Biological Activity

| Assay Type | Target Activity | Principle | Typical Measurement |

| Spectrophotometric | Antibacterial (MIC) | Measurement of bacterial growth (turbidity) in the presence of this compound. | Absorbance at 600 nm |

| Fluorometric | P. gingivalis Collagenase Inhibition | Inhibition of the cleavage of a fluorescently labeled collagen substrate. | Fluorescence intensity (e.g., Ex/Em 495/515 nm) |

| Fluorometric (ELISA) | Anti-inflammatory (Cytokine Secretion) | Quantification of cytokine levels using specific antibodies and a fluorescent reporter. | Fluorescence intensity |

Biosynthetic Pathways and Ecological Significance

Proposed Biosynthetic Routes for Lacinartin in Plants

The biosynthesis of this compound is proposed to originate from the phenylpropanoid pathway, a central route for the synthesis of a wide array of plant secondary metabolites. The pathway begins with the amino acid L-phenylalanine. frontiersin.orguok.edu.in

The proposed biosynthetic route for this compound can be outlined as follows:

Core Coumarin (B35378) Skeleton Formation: The initial steps involve the conversion of L-phenylalanine to p-coumaric acid through the action of a series of enzymes. researchgate.net This is followed by ortho-hydroxylation of the cinnamic acid derivative, a critical step for the formation of the coumarin lactone ring. uok.edu.inproquest.com The resulting intermediate is umbelliferone (B1683723) (7-hydroxycoumarin), a common precursor for many coumarins. nih.gov

Hydroxylation and Methylation: To achieve the substitution pattern of this compound, the umbelliferone core is believed to undergo further modifications. This includes a hydroxylation step at the C8 position to form 7,8-dihydroxycoumarin (daphnetin). Subsequently, an O-methyltransferase (OMT) would catalyze the methylation of the hydroxyl group at the C8 position to yield 7-hydroxy-8-methoxycoumarin.

Prenylation: The final key step is the attachment of a prenyl group to the hydroxyl group at the C7 position. This reaction, known as O-prenylation, is catalyzed by a specific prenyltransferase (PT). rsc.orgtandfonline.com The prenyl donor is typically dimethylallyl pyrophosphate (DMAPP). nih.gov This final step results in the formation of this compound (8-methoxy-7-(3-methylbut-2-enoxy)chromen-2-one).

Table 1: Proposed Precursors in this compound Biosynthesis

| Precursor Compound | Chemical Formula | Role in Pathway |

| L-Phenylalanine | C₉H₁₁NO₂ | Initial substrate from primary metabolism |

| p-Coumaric Acid | C₉H₈O₃ | Key intermediate in the phenylpropanoid pathway |

| Umbelliferone | C₉H₆O₃ | Core coumarin skeleton |

| 7,8-Dihydroxycoumarin (Daphnetin) | C₉H₆O₄ | Hydroxylated intermediate |

| 7-Hydroxy-8-methoxycoumarin | C₁₀H₈O₄ | Methylated intermediate |

| Dimethylallyl pyrophosphate (DMAPP) | C₅H₁₂O₇P₂ | Prenyl group donor |

Enzymatic Steps Involved in this compound Formation

The formation of this compound from L-phenylalanine is a multi-step process, each catalyzed by a specific class of enzymes. While the exact enzymes for this compound biosynthesis are yet to be identified, their functions can be inferred from studies on other coumarins. researchgate.netnih.gov

Key Enzymatic Steps:

Phenylalanine Ammonia-Lyase (PAL): This enzyme initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid. frontiersin.orgresearchgate.net

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid to produce p-coumaric acid. frontiersin.orgresearchgate.net

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by converting it to its Coenzyme A thioester, p-coumaroyl-CoA. researchgate.net

Cytochrome P450 Monooxygenases (CYP450s): This diverse family of enzymes is crucial for the hydroxylation reactions that decorate the coumarin core. proquest.com A specific CYP450 is responsible for the ortho-hydroxylation that leads to lactone ring formation, and another is likely involved in the hydroxylation at the C8 position of umbelliferone. proquest.comnih.gov

O-Methyltransferases (OMTs): These enzymes are responsible for the methylation of hydroxyl groups. In the proposed pathway for this compound, an OMT would methylate the C8 hydroxyl group of the daphnetin (B354214) intermediate. frontiersin.org

Prenyltransferases (PTs): PTs catalyze the attachment of prenyl groups to acceptor molecules. oup.com For this compound, a specific O-prenyltransferase would transfer a dimethylallyl group from DMAPP to the C7 hydroxyl group of 7-hydroxy-8-methoxycoumarin. rsc.orgtandfonline.com

Table 2: Proposed Enzymes in this compound Biosynthesis

| Enzyme Class | Abbreviation | Proposed Function |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid |

| Cytochrome P450 Monooxygenase | CYP450 | Catalyzes hydroxylation reactions |

| O-Methyltransferase | OMT | Catalyzes methylation of a hydroxyl group |

| Prenyltransferase | PT | Catalyzes the transfer of a prenyl group |

Ecological Role of this compound in Plant Defense Mechanisms and Inter-species Interactions

Coumarins as a class of compounds are well-documented for their roles in plant defense and interactions with other organisms. encyclopedia.pubnih.govuu.nl It is highly probable that this compound contributes to these defensive functions.

Plant Defense Mechanisms:

Antimicrobial and Antifungal Activity: Coumarins can act as phytoalexins or phytoanticipins, compounds that are produced by plants to defend against pathogens. encyclopedia.pubnih.gov They can inhibit the growth of bacteria and fungi, thereby protecting the plant from infections. elsevierpure.com The accumulation of coumarins is often induced upon pathogen attack. nih.gov

Insecticidal and Antifeedant Properties: Many coumarins are toxic or deterrent to insects and herbivores. encyclopedia.pubresearchgate.net The presence of this compound in plant tissues could make them less palatable to insects, thus reducing herbivory. Furanocoumarins, a related class, are particularly known for their insecticidal properties. nih.gov

Allelopathy: Plants can release chemicals into the environment to inhibit the growth of competing plants, a phenomenon known as allelopathy. Coumarins have been implicated in these interactions, and this compound may play a role in mediating plant-plant competition.

Inter-species Interactions:

Signaling Molecules: Coumarins can act as signaling molecules in the rhizosphere, the area of soil surrounding plant roots. encyclopedia.pub They can influence the composition of the root microbiome, which in turn can impact plant health and nutrient uptake. researchgate.net

Response to Abiotic Stress: The production of coumarins can be influenced by abiotic stresses such as UV radiation and nutrient deficiency. nih.gov For example, coumarins are involved in iron mobilization and uptake from the soil, which is particularly important in alkaline soils where iron is less available. nih.govuu.nl

Table 3: Potential Ecological Functions of this compound

| Ecological Role | Description |

| Phytoalexin/Phytoanticipin | Acts as a defense compound against microbial pathogens. |

| Antifeedant | Deters feeding by insects and other herbivores. |

| Allelopathic Agent | Inhibits the growth of nearby competing plants. |

| Rhizosphere Signaling | Influences the microbial community in the soil around the roots. |

| Abiotic Stress Response | Production may be altered in response to environmental stresses like nutrient deficiency. |

Future Research Directions and Unexplored Avenues

Elucidation of Uncharacterized Molecular Targets and Mechanisms of Action

While preliminary studies have identified some of Lacinartin's biological effects, a significant portion of its molecular interactions remains uncharacterized. The primary known mechanism of this compound involves its activity against periodontal pathogens and associated inflammatory responses. Specifically, it has been shown to inhibit Porphyromonas gingivalis collagenase and Matrix Metalloproteinase-9 (MMP-9), as well as reduce the secretion of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. nih.gov

However, the broader landscape of this compound's molecular targets is largely uncharted territory. Future research should prioritize the identification of other direct and indirect protein targets to fully comprehend its mechanism of action. The application of computational methods, such as molecular docking, could predict potential binding affinities with a range of receptors and enzymes, guiding further experimental validation. Techniques like affinity chromatography and proteomics could be employed to isolate and identify this compound-binding proteins from cell lysates. A deeper understanding of these interactions is crucial for predicting its therapeutic potential and possible off-target effects. Research into uncharacterized molecular targets will be pivotal in expanding the therapeutic applications of this compound.

Investigation of this compound's Broader Biological Spectrum

Currently, the most well-documented biological activity of this compound is its potential as a multifunctional therapeutic agent for periodontal disease. nih.gov Its ability to inhibit the growth of P. gingivalis, prevent biofilm formation, and modulate the host inflammatory response underscores its potential in oral healthcare. nih.gov

However, the broader biological spectrum of this compound remains an area ripe for exploration. Many coumarin (B35378) derivatives have been reported to exhibit a wide range of pharmacological properties, including anti-cancer, antiviral, and antifungal activities. rsc.orgsciencedaily.comresearchgate.netnih.govresearchgate.netnih.govmdpi.commdpi.commdpi.comfrontiersin.orgmdpi.comnih.govmdpi.com Future investigations should systematically screen this compound for similar activities. In vitro studies utilizing various cancer cell lines, viral replication assays, and fungal growth inhibition assays would be the initial step in this direction. Positive results from these screenings would then warrant further investigation in more complex models to determine its efficacy and mechanism of action in these different pathological contexts. The exploration of this compound's broader biological activities could unveil novel therapeutic avenues for this natural compound.

| Biological Activity | Organism/Cell Line | Observed Effect |

| Antibacterial | Porphyromonas gingivalis | Inhibition of growth |

| Anti-biofilm | Porphyromonas gingivalis | Inhibition of biofilm formation and promotion of desorption |

| Anti-inflammatory | LPS-stimulated macrophages | Reduction in the secretion of IL-8 and TNF-α |

| Enzyme Inhibition | P. gingivalis collagenase, MMP-9 | Inhibition of enzyme activity |

Advancements in Sustainable Production and Synthetic Efficiency

The current sources of this compound are plants, which can be influenced by geographical location, climate, and harvesting time, leading to variability in yield and purity. To ensure a stable and scalable supply for research and potential future clinical applications, advancements in its production are necessary.

While the specific biosynthetic pathway of this compound has not been fully elucidated, it is understood that the biosynthesis of coumarins generally originates from the phenylpropanoid pathway, starting with phenylalanine or tyrosine. frontiersin.orgresearchgate.netdergipark.org.tr Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). frontiersin.orgresearchgate.netdergipark.org.tr The formation of the coumarin core often involves ortho-hydroxylation of a cinnamic acid derivative, a step catalyzed by enzymes like feruloyl-CoA 6'-hydroxylase (F6'H) or p-coumaroyl CoA 2'-hydroxylase (C2'H). nih.govresearchgate.netsciopen.com The addition of the oxyprenyl group in this compound is likely catalyzed by a prenyltransferase. frontiersin.org

Future research should focus on identifying the specific genes and enzymes involved in this compound biosynthesis. This knowledge could be leveraged for biotechnological production through metabolic engineering of microorganisms like Escherichia coli or yeast, which has been successfully applied for other coumarins. researchgate.netsciopen.com Furthermore, the development of a total synthesis route for this compound would provide a reliable source of the compound and allow for the creation of analogues with potentially improved activity. ijcce.ac.irnih.govchemmethod.comresearchgate.net

Development of Novel Experimental Models for Mechanistic Validation

The initial biological characterization of this compound has been performed using established in vitro models, such as microplate dilution assays for bacterial growth, crystal violet staining for biofilm formation, and immunological assays with macrophage cell lines (e.g., RAW264.7) for anti-inflammatory effects. nih.govnih.gov While these models are valuable for initial screening, the development of more sophisticated and physiologically relevant models is crucial for mechanistic validation and preclinical assessment.

For instance, the development of 3D organoid models of the oral mucosa could provide a more accurate representation of the host-pathogen interactions in periodontal disease and allow for a more detailed study of this compound's effects on tissue integrity and inflammation. For investigating its potential anti-cancer or antiviral activities, patient-derived xenograft models in animals or advanced co-culture systems that mimic the tumor microenvironment or a viral infection in a specific tissue would be highly beneficial. nih.govmdpi.com The use of model organisms like zebrafish could also offer a platform for rapid in vivo screening of this compound's bioactivity and toxicity. mdpi.com The development and application of such novel experimental models will be instrumental in validating the therapeutic potential of this compound and understanding its mechanisms of action in a more complex biological context.

Q & A

Q. How to integrate multi-omics data (transcriptomics, metabolomics) to elucidate this compound’s systemic effects?

- Apply weighted gene co-expression network analysis (WGCNA) and pathway enrichment (KEGG, Reactome). Use MetaboAnalyst 5.0 for metabolite set analysis and cross-omics integration .

Data Presentation & Reproducibility

Q. What metadata is essential for reporting this compound’s bioactivity in compliance with FAIR principles?

Q. How to standardize protocols for this compound extraction to ensure inter-laboratory reproducibility?

- Publish SOPs with detailed solvent ratios, temperature tolerances (±1°C), and equipment specifications (e.g., rotor speed for centrifugation). Validate via ring tests across independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.